molecular formula C8H7ClN2O3 B14402164 Carbamic acid, methylnitroso-, 4-chlorophenyl ester CAS No. 84954-57-4

Carbamic acid, methylnitroso-, 4-chlorophenyl ester

Cat. No.: B14402164
CAS No.: 84954-57-4
M. Wt: 214.60 g/mol
InChI Key: KUNRJBAGEVVFAK-UHFFFAOYSA-N
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Description

Carbamic acid, methylnitroso-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H7ClN2O3. This compound is known for its unique structure, which includes a carbamic acid esterified with a 4-chlorophenyl group and a methylnitroso group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methylnitroso-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with methylnitroso compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methylnitroso-, 4-chlorophenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, methylnitroso-, 4-chlorophenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methylnitroso-, 4-chlorophenyl ester involves the interaction of its functional groups with molecular targets. The methylnitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, methylnitroso-, 4-chlorophenyl ester is unique due to the presence of the methylnitroso group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

84954-57-4

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

(4-chlorophenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

KUNRJBAGEVVFAK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1=CC=C(C=C1)Cl)N=O

Origin of Product

United States

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